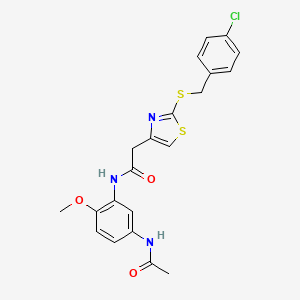

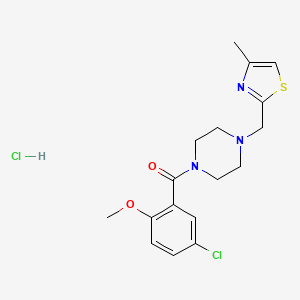

N-(5-乙酰氨基-2-甲氧基苯基)-2-(2-((4-氯苄基)硫代)噻唑-4-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

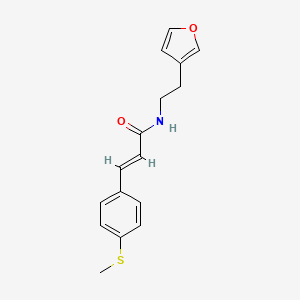

The compound "N-(5-acetamido-2-methoxyphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide" is a synthetic molecule that may be related to various acetamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as anticancer, anticonvulsant, and anti-inflammatory properties.

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves linear synthesis methods, where the core structure is built up through a series of chemical reactions. For instance, novel 2-chloro N-aryl substituted acetamide derivatives have been synthesized and characterized using techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . Similarly, other acetamide derivatives have been synthesized and their structures established by MS, IR, CHN, and 1H NMR spectral data . These methods are likely applicable to the synthesis of the compound , with modifications to the starting materials and reaction conditions to accommodate the specific substituents present in its structure.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be complex, with various substituents influencing the overall conformation and intermolecular interactions. For example, in the crystal structure of related compounds, the acetamide moiety can adopt linearly extended or slightly bent conformations, with interplanar angles between amide groups influencing the overall shape . These structural details are crucial for understanding the biological activity of the compounds, as they can affect the way the molecule interacts with biological targets.

Chemical Reactions Analysis

Acetamide derivatives can participate in a variety of chemical reactions, depending on their functional groups. Amidation reactions are commonly used to synthesize such compounds, often employing reagents like EDC and HOBt in solvents like acetonitrile . The presence of reactive groups such as thiol or halogen substituents can further influence the reactivity of the compound, potentially leading to additional chemical transformations or interactions with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as melting points, solubility, and stability, are influenced by their molecular structures. These properties are important for the practical handling of the compounds and can affect their suitability for biological studies or therapeutic applications. Spectroscopic methods are typically used to characterize these properties, providing insights into the purity and identity of the synthesized compounds .

Relevant Case Studies

Several of the papers provided discuss the evaluation of acetamide derivatives for their biological activities. For example, novel acetamide derivatives have been screened for cytotoxicity against various cancer cell lines, with some compounds showing significant activity . Other studies have evaluated the anticonvulsant and anti-inflammatory properties of related compounds. These case studies highlight the potential therapeutic applications of acetamide derivatives and underscore the importance of understanding their synthesis, structure, and properties.

科学研究应用

肝微粒体中的比较代谢

Coleman 等人 (2000) 对人和大鼠肝微粒体代谢氯乙酰胺除草剂(例如,乙草胺、丙草胺、丁草胺和异丙草胺)的研究突出了研究类似化合物代谢途径的潜在研究兴趣。这项研究提供了对这些物质如何被生物处理的见解,这可能与评估与 N-(5-乙酰氨基-2-甲氧基苯基)-2-(2-((4-氯苄基)硫代)噻唑-4-基)乙酰胺相关的化学品的环境影响和安全性有关 (Coleman, Linderman, Hodgson, & Rose, 2000).

脂肪酸合成的抑制

另一条研究途径涉及 Weisshaar 和 Böger (1989) 对丙草胺和异丙草胺等氯乙酰胺在绿藻中脂肪酸合成中的研究。虽然这项研究并未直接涉及 N-(5-乙酰氨基-2-甲氧基苯基)-2-(2-((4-氯苄基)硫代)噻唑-4-基)乙酰胺,但它表明了探索类似化合物对植物或微生物生化途径的影响的潜在研究应用 (Weisshaar & Böger, 1989).

头孢菌素的抗菌活性

Lin 等人 (1995) 对合成和评价针对革兰氏阳性细菌(特别是耐甲氧西林葡萄球菌)表现出抗菌活性的新型头孢菌素的研究表明,人们对开发和测试新的抗菌剂有更广泛的兴趣。尽管没有直接关系,但对 N-(5-乙酰氨基-2-甲氧基苯基)-2-(2-((4-氯苄基)硫代)噻唑-4-基)乙酰胺等化合物的研究可以探索类似的抗菌特性 (Lin et al., 1995).

噻唑衍生物的抗癌活性

Evren 等人 (2019) 研究了新型 N-(5-甲基-4-苯基噻唑-2-基)-2-(取代硫代)乙酰胺的抗癌活性。此类研究可能与评估相关化合物的潜在抗癌应用有关,表明了对 N-(5-乙酰氨基-2-甲氧基苯基)-2-(2-((4-氯苄基)硫代)噻唑-4-基)乙酰胺的科学研究的可能方向 (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

属性

IUPAC Name |

N-(5-acetamido-2-methoxyphenyl)-2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3S2/c1-13(26)23-16-7-8-19(28-2)18(9-16)25-20(27)10-17-12-30-21(24-17)29-11-14-3-5-15(22)6-4-14/h3-9,12H,10-11H2,1-2H3,(H,23,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRPNCKRFCTNKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-acetamido-2-methoxyphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

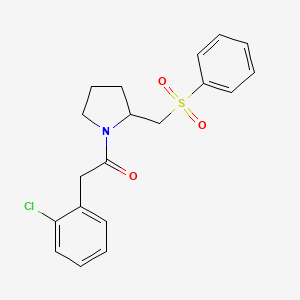

![1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2524755.png)

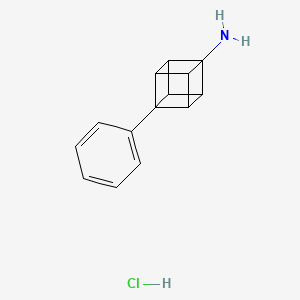

![3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B2524760.png)

![N'-isopropyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide](/img/structure/B2524762.png)

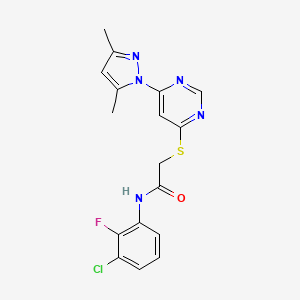

![2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2524769.png)